molecular formula C7H10N4OS B7866216 3-(2-Pyrimidinylsulfanyl)propanohydrazide

3-(2-Pyrimidinylsulfanyl)propanohydrazide

Cat. No.: B7866216
M. Wt: 198.25 g/mol
InChI Key: GXRIYFUGHYZDFG-UHFFFAOYSA-N
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Description

3-(2-Pyrimidinylsulfanyl)propanohydrazide is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group attached to a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyrimidinylsulfanyl)propanohydrazide typically involves the reaction of 2-pyrimidinethiol with propanoyl chloride in the presence of hydrazine. The reaction proceeds under controlled conditions, often requiring cooling to maintain the stability of the reactants and products.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Pyrimidinylsulfanyl)propanohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrimidinyl derivatives.

Scientific Research Applications

3-(2-Pyrimidinylsulfanyl)propanohydrazide has found applications in several scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the manufacturing of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism by which 3-(2-Pyrimidinylsulfanyl)propanohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2-Pyrimidinylsulfanyl)propanohydrazide is similar to other compounds containing pyrimidinyl and hydrazide groups. its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • 3-(2-Pyrimidinylsulfanyl)propanoic acid

  • 3-[(2-Pyrimidinylsulfanyl)methyl]benzoic acid

Properties

IUPAC Name

3-pyrimidin-2-ylsulfanylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4OS/c8-11-6(12)2-5-13-7-9-3-1-4-10-7/h1,3-4H,2,5,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRIYFUGHYZDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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